3-(3-(ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline 3-(3-(ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline
Brand Name: Vulcanchem
CAS No.: 150907-43-0
VCID: VC0133303
InChI: InChI=1S/C23H24N2O4/c1-4-29-21(27)13-12-19(26)17-14-24-23-16(9-7-11-20(23)28-3)22(17)25-18-10-6-5-8-15(18)2/h5-11,14H,4,12-13H2,1-3H3,(H,24,25)
SMILES: CCOC(=O)CCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OC
Molecular Formula: C23H24N2O4
Molecular Weight: 392.4 g/mol

3-(3-(ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline

CAS No.: 150907-43-0

Main Products

VCID: VC0133303

Molecular Formula: C23H24N2O4

Molecular Weight: 392.4 g/mol

3-(3-(ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline - 150907-43-0

CAS No. 150907-43-0
Product Name 3-(3-(ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline
Molecular Formula C23H24N2O4
Molecular Weight 392.4 g/mol
IUPAC Name ethyl 4-[8-methoxy-4-(2-methylanilino)quinolin-3-yl]-4-oxobutanoate
Standard InChI InChI=1S/C23H24N2O4/c1-4-29-21(27)13-12-19(26)17-14-24-23-16(9-7-11-20(23)28-3)22(17)25-18-10-6-5-8-15(18)2/h5-11,14H,4,12-13H2,1-3H3,(H,24,25)
Standard InChIKey HPXFYCXZUAIFJM-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OC
Canonical SMILES CCOC(=O)CCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OC
Synonyms 3-(3-(ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline
CP 113,411
CP 113411
CP-113,411
CP-113411
PubChem Compound 192494
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator